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molecular formula C5H2F8O2 B1214836 5H-Octafluoropentanoic acid CAS No. 376-72-7

5H-Octafluoropentanoic acid

Cat. No. B1214836
M. Wt: 246.05 g/mol
InChI Key: VGFKXVSMDOKOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809580B2

Procedure details

5.2 ml water, 19 ml MeCN, 0.34 g KBr, TEMPO (0.12 g), and 6 g of 2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol were placed in a 100 mL glass flask equipped with a dropping funnel and stirrer. 45 mL of 15% (wt) aq. NaOCl buffered to pH 8-9 were added via the dropping funnel in 3 portions over two days while stirring at room temperature. Then concentrated sulphuric acid were added to render the reaction mixture acidic. (pH 1-2). The reaction mixture was extracted three times with diethyl ether and the combined organic phases were dried over magnesium sulphate. The solvent was evaporated to give a colorless liquid (8.98 g), which was distilled using a water pump (15 mmHg, 73° C.) to give 5.13 g of the acid. Yield: 80%. 1H NMR (CDCl3): 6.08 (tt, J=52 Hz, J=5.3 Hz, 1H); 8.6 (s, 1H); 19F NMR (CDCl3): −120.6 (t, J=9.2 Hz, 2F); −125.81 (m, 2F); −130.61 (m, 2F); −138.4 (dm, J=52 Hz, 2F).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.34 g
Type
reactant
Reaction Step Three
Name
Quantity
0.12 g
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
19 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[K+].[Br-].CC1(C)N([O])C(C)(C)CCC1.[F:14][C:15]([F:27])([C:18]([F:26])([F:25])[C:19]([F:24])([F:23])[CH:20]([F:22])[F:21])[CH2:16][OH:17].[O-]Cl.[Na+].S(=O)(=O)(O)[OH:32]>CC#N.O>[F:14][C:15]([F:27])([C:18]([F:25])([F:26])[C:19]([F:23])([F:24])[CH:20]([F:21])[F:22])[C:16]([OH:32])=[O:17] |f:0.1,4.5,^1:6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0.34 g
Type
reactant
Smiles
[K+].[Br-]
Name
Quantity
0.12 g
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Name
Quantity
6 g
Type
reactant
Smiles
FC(CO)(C(C(C(F)F)(F)F)(F)F)F
Name
Quantity
19 mL
Type
solvent
Smiles
CC#N
Name
Quantity
5.2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a dropping funnel and stirrer
ADDITION
Type
ADDITION
Details
were added via the dropping funnel in 3 portions over two days
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted three times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)O)(C(C(C(F)F)(F)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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